molecular formula C12H20N2O3 B11715331 (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid

Cat. No.: B11715331
M. Wt: 240.30 g/mol
InChI Key: IPEHHXLLTNDFSA-UHFFFAOYSA-N
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Description

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a cyclopropylurea substituent on the cyclohexane ring. The compound’s structure combines a rigid cyclohexane backbone with a polar ureido group, which may influence its physicochemical properties and biological interactions. The stereochemistry (1r,4r) suggests a specific spatial arrangement that could enhance receptor binding or metabolic stability.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(cyclopropylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c15-11(16)9-3-1-8(2-4-9)7-13-12(17)14-10-5-6-10/h8-10H,1-7H2,(H,15,16)(H2,13,14,17)

InChI Key

IPEHHXLLTNDFSA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)NC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropylureido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylureido group is known to form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Biological Activity

(1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid, with the molecular formula C12_{12}H20_{20}N2_2O3_3 and a molecular weight of 240.30 g/mol, is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Structure : The compound features a cyclohexane ring substituted with a urea moiety and a carboxylic acid group.
  • CAS Number : 1913470-81-1
  • IUPAC Name : (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid

Pharmacological Profile

Research indicates that (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary studies suggest it may act as an inhibitor of specific proteases or kinases, which could be relevant in treating various diseases.
  • Anticancer Activity :
    • Recent studies have explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties :
    • The compound has shown activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several case studies have highlighted the biological effects of (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated its effects on human cancer cell lines. Results indicated that at micromolar concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Case Study 2 : An investigation into its antimicrobial activity reported that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Summary Table

Biological ActivityObserved EffectReference
Enzyme InhibitionInhibition of proteases/kinasesJournal of Enzyme Inhibition
Anticancer ActivityInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial PropertiesActivity against S. aureus and E. coliMicrobial Pathogenesis

The exact mechanism by which (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Binding to specific active sites on target enzymes.
  • Modulating signaling pathways associated with cell proliferation and survival.
  • Interfering with microbial metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Tranexamic Acid EP Impurity E
  • Structure: (1R,4r)-4-(((1r,4R)-4-(aminomethyl)cyclohexanecarboxamido)methyl)cyclohexanecarboxylic acid.
  • Key Features: Diamino-methyl and carboxamido substituents instead of cyclopropylureido.
  • Molecular Formula : C₁₆H₁₇N₂O₉SNa (sodium salt form).
  • Applications : Analytical and research use as an impurity standard .
(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic Acid
  • Structure: Boc-protected methylamino substituent.
  • Molecular Formula: C₁₄H₂₅NO₄.
  • Key Features : The tert-butoxycarbonyl (Boc) group enhances lipophilicity and stability during synthesis.
  • Applications : Likely serves as a synthetic intermediate for peptide or urea derivatives.
  • Comparison : The Boc group increases molecular weight (271.35 g/mol) and may improve storage stability compared to unprotected analogs .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Structure : Pyrrolidine core with trifluoromethylphenyl ureido and benzodioxol groups.
  • Key Features : The trifluoromethyl group enhances electronegativity and metabolic stability.
  • Applications: Not explicitly stated but likely a bioactive molecule due to ureido and fluorinated motifs.
3-O-Feruloylquinic Acid
  • Structure : Quinic acid derivative with feruloyl and hydroxy groups.
  • Key Features: Natural product with phenolic and methoxy substituents.
  • Applications : Pharmacological research and reference standard.

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Target Compound C₁₁H₁₇N₂O₃* ~225.27 Cyclopropylureido, carboxylic acid Research/Pharmaceutical use
Tranexamic Acid EP Impurity E C₁₆H₁₇N₂O₉SNa 396.37 (sodium salt) Diamino-methyl, carboxamido Analytical standard
Boc-Protected Analogue C₁₄H₂₅NO₄ 271.35 Boc-methylamino Synthetic intermediate
Pyrrolidine-Trifluoromethyl Ureido Derivative C₂₂H₂₂F₃N₃O₅ 465.43 Trifluoromethyl, benzodioxol Bioactive molecule
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ 368.34 Feruloyl, hydroxy Pharmacological research

*Estimated based on structural analysis.

Pharmacological and Industrial Relevance

  • Target Compound : The cyclopropylureido group may enhance hydrogen-bonding capacity, making it suitable for targeting urea transporters or enzymes. Its stereochemistry could reduce off-target effects compared to racemic analogs.
  • Tranexamic Acid Impurity: Highlights the importance of stereochemistry in impurity profiling, as even minor structural changes affect drug safety .
  • Boc-Protected Analogue : Demonstrates the role of protective groups in optimizing synthetic routes for complex molecules .

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